molecular formula C13H16N2S B14910205 4-Ethyl-N-phenethylthiazol-2-amine

4-Ethyl-N-phenethylthiazol-2-amine

Cat. No.: B14910205
M. Wt: 232.35 g/mol
InChI Key: VRWAERRYCLHMQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-phenethylthiazol-2-amine can be achieved through various methods. One common method involves the Hantzsch thiazole synthesis, which is a three-step reaction that occurs at a faster rate with excellent yields under eco-friendly conditions . The reaction typically involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-phenethylthiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

4-ethyl-N-(2-phenylethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H16N2S/c1-2-12-10-16-13(15-12)14-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,14,15)

InChI Key

VRWAERRYCLHMQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)NCCC2=CC=CC=C2

Origin of Product

United States

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